molecular formula C9H12N2 B1175110 HUMAN IL-13 CAS No. 148157-34-0

HUMAN IL-13

Cat. No.: B1175110
CAS No.: 148157-34-0
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Description

Human Interleukin-13 (IL-13) is a 12.6 kDa, immunoregulatory cytokine secreted predominantly by activated T-helper type 2 (Th2) cells, as well as mast cells, basophils, and eosinophils . While it shares functional properties and a common receptor subunit (IL-4Rα) with IL-4, research has established non-redundant roles for IL-13, identifying it as a central mediator in the effector phase of allergic inflammation . This recombinant protein is essential for researchers studying the mechanisms of allergic diseases, fibrosis, and immune regulation. IL-13 mediates its effects through a complex receptor system. The primary signaling pathway involves binding to the IL-13Rα1 chain, which then recruits the IL-4Rα to form a functional type II receptor complex . This engagement activates the JAK-STAT signaling cascade, predominantly leading to the phosphorylation and dimerization of STAT6, which translocates to the nucleus to regulate the expression of genes critical to inflammatory responses . A second receptor, IL-13Rα2, binds IL-13 with high affinity and is generally considered a decoy receptor that acts as a negative regulator to attenuate IL-13 signaling . In research settings, Human IL-13 is a key tool for investigating the pathophysiology of asthma and other allergic disorders. Its biological activities include the induction of IgE class switching in B-cells , promotion of airway hyperresponsiveness, and direct action on non-immune cells such as airway epithelial cells and fibroblasts . A critical effect of IL-13 is the induction of goblet cell metaplasia and mucus hypersecretion (particularly of MUC5AC) in the airways, a hallmark of asthmatic pathology . Furthermore, IL-13 has emerged as a potent inducer of fibrosis in chronic inflammatory settings, such as schistosomiasis and metabolic-dysfunction-associated steatohepatitis (MASH), by directly signaling to fibroblasts and promoting collagen deposition . This product is presented as a lyophilized powder and is manufactured to high standards of purity (≥98% by SDS-PAGE and HPLC analyses) . The biological activity is confirmed through a cell proliferation assay using TF-1 cells, with an ED50 typically ≤ 1.0 ng/ml, corresponding to a specific activity of ≥ 1 x 10^6 units/mg . The protein has a low endotoxin level (<1 EU/µg) and is stable for 12 months when stored at -20°C to -80°C . This product is intended for research applications only, including in vitro bioassays, cell culture studies, and as a standard in Western Blot or ELISA . It is supplied For Research Use Only. Not for use in diagnostic or therapeutic procedures .

Properties

CAS No.

148157-34-0

Molecular Formula

C9H12N2

Origin of Product

United States

Preparation Methods

coli as the Primary Expression Host

All commercial and academic preparations of this compound utilize E. coli due to its cost-effectiveness, scalability, and ability to produce inclusion bodies for simplified purification. The gene encoding IL-13 (amino acids Gly21-Asn132) is typically cloned into plasmids under strong promoters such as T7 or MalE (maltose-binding protein). For example, Eisenmesser et al. (2000) inserted a synthetic IL-13 gene into the pMAL-c2 vector, enabling fusion with maltose-binding protein (MBP) and subsequent cleavage by tobacco etch virus (TEV) protease. This system yielded 2 mg of IL-13 per liter of bacterial culture after refolding.

Key Parameters for Optimal Expression:

  • Induction Conditions : Cultures are grown at 37°C to an optical density (OD600) of 0.3–0.5 before induction with 1 mM isopropyl β-D-1-thiogalactopyranoside (IPTG).

  • Inclusion Body Formation : Prolonged post-induction incubation (24 hours) maximizes inclusion body yield, simplifying initial purification.

Purification Strategies

Inclusion Body Isolation and Solubilization

IL-13 expressed in E. coli accumulates in inclusion bodies, necessitating solubilization in denaturing buffers:

  • Lysis Buffer : 50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole, pH 8.0.

  • Solubilization Buffer : 6 M guanidine hydrochloride or 8 M urea in 50 mM Tris-HCl, pH 8.0.

Centrifugation at 15,000 × g for 20 minutes pellets inclusion bodies, which are then washed to remove contaminants.

Size-Exclusion Chromatography (SEC)

Crude solubilized IL-13 is pre-purified using SEC (e.g., Sephacryl S-200) in 50 mM Na2HPO4, 1 M NaCl, pH 7.2. This step removes aggregated proteins and contaminants.

Affinity Chromatography

For MBP-fused IL-13, amylose resin captures the fusion protein, followed by TEV protease cleavage to release IL-13. Subsequent ion-exchange chromatography (e.g., Q Sepharose) further purifies the protein.

Refolding Techniques

Dilution Refolding

Refolding is critical for restoring IL-13’s native conformation. A representative protocol involves:

  • Dilution Buffer : 50 mM Tris-HCl, 0.5 M L-arginine, 5 mM EDTA, 1 mM glutathione (reduced), 0.1 mM glutathione (oxidized), pH 8.0.

  • Process : Solubilized IL-13 is diluted 10-fold into refolding buffer and stirred at 4°C for 48 hours.

  • Concentration : Refolded IL-13 is concentrated using ultrafiltration (10 kDa cutoff) and dialyzed against phosphate-buffered saline (PBS).

Quality Assessment of Refolded IL-13

  • Circular Dichroism (CD) : Confirms α-helical content (~60%), consistent with IL-13’s structure.

  • Bioactivity : Proliferation assays using TF-1 cells show half-maximal effective doses (ED50) of 0.5–5 ng/mL.

Formulation and Stability

ParameterLyophilized Form (with BSA)Carrier-Free Form
Reconstitution 100 µg/mL in PBS + 0.1% BSA100 µg/mL in PBS
Storage -80°C (3 months)-80°C (3 months)
Application Cell culture, ELISAsIn vivo studies

BSA stabilizes IL-13 but may interfere with surface plasmon resonance or mass spectrometry.

Buffer Composition

  • BioLegend : 10 mM NaH2PO4, 150 mM NaCl, pH 7.2.

  • R&D Systems : PBS, pH 7.4.

  • Irvine Scientific : 10 mM sodium citrate, pH 3.0.

Quality Control Metrics

Purity and Molecular Weight

VendorPurity (%)Molecular Weight (kDa)Method
BioLegend>9812.3 (predicted)Coomassie SDS-PAGE
Cell Signaling≥9512.6SDS-PAGE
Irvine Scientific≥9512.6Reducing SDS-PAGE

Endotoxin Levels

Endotoxin contamination is critical for in vivo applications:

  • BioLegend : <0.1 EU/µg (LAL assay).

  • Irvine Scientific : ≤1 EU/µg.

Bioactivity Validation

TF-1 cell proliferation assays are standard:

  • R&D Systems : ED50 = 0.5–2.5 ng/mL.

  • Cell Signaling : ED50 ≤5 ng/mL.

Applications and Considerations

Research vs. Therapeutic Use

While research-grade IL-13 is purified to >95%, therapeutic batches require additional steps (e.g., endotoxin removal, viral clearance).

Batch-to-Batch Variability

Lot-specific concentration and bioactivity data are mandatory, as highlighted by BioLegend’s Certificate of Analysis (CoA) tool .

Chemical Reactions Analysis

Types of Reactions: Human IL-13 primarily undergoes binding reactions with its receptors, IL-13 receptor alpha 1 and IL-13 receptor alpha 2. These interactions trigger downstream signaling pathways, including the activation of Janus kinases and signal transducer and activator of transcription 6 .

Common Reagents and Conditions: The binding of IL-13 to its receptors is facilitated by the presence of specific receptor subunits and co-receptors on the cell surface. The conditions for these reactions typically involve physiological pH and temperature, as well as the presence of other cytokines and signaling molecules .

Major Products Formed: The primary products of IL-13 interactions are the activated forms of its receptors and the downstream signaling molecules, such as phosphorylated signal transducer and activator of transcription 6. These activated molecules then mediate various cellular responses, including gene expression changes and immune cell activation .

Scientific Research Applications

Immunological Applications

1. Role in Asthma and Allergic Diseases
IL-13 is a key mediator in asthma pathogenesis. It contributes to airway hyperresponsiveness, mucus production, and inflammation. Research has shown that elevated levels of IL-13 correlate with asthma severity. A study indicated that IL-13 can upregulate IRAK-M expression in airway epithelial cells, leading to impaired TLR2 signaling and contributing to the inflammatory response seen in asthmatic patients .

2. Therapeutic Target for Allergic Conditions
Given its central role in allergic inflammation, IL-13 has been targeted in therapeutic interventions. For instance, monoclonal antibodies that inhibit IL-13 activity are being evaluated for their efficacy in treating conditions like asthma and chronic rhinosinusitis. Clinical trials have demonstrated that blocking IL-13 can significantly reduce asthma exacerbations and improve lung function .

Oncological Applications

1. Cancer Immunotherapy
IL-13 has been explored as a potential target in cancer immunotherapy. Its ability to modulate immune responses can be harnessed to enhance the efficacy of cancer treatments. For example, research has shown that IL-13 can promote tumor growth by inducing an immunosuppressive microenvironment. Therefore, strategies that inhibit IL-13 signaling may enhance anti-tumor immunity .

2. Gene Therapy Approaches
Innovative approaches using IL-13 gene therapy have been investigated for treating glioblastoma multiforme (GBM). Studies suggest that delivering IL-13 via viral vectors can selectively target glioblastoma cells expressing the IL-13 receptor, leading to cell death while sparing normal tissues .

Autoimmune Disease Applications

1. Ulcerative Colitis
Recent clinical evaluations have assessed the role of IL-13 in ulcerative colitis (UC). A multicenter randomized controlled trial evaluated an anti-IL-13 therapy in patients with active UC. Results indicated significant improvements in clinical remission rates compared to placebo groups, highlighting the potential of targeting IL-13 in inflammatory bowel diseases .

2. Systemic Sclerosis
IL-13 is implicated in the pathogenesis of systemic sclerosis (scleroderma), where it contributes to fibrosis and vascular abnormalities. Targeting IL-13 signaling pathways may provide therapeutic benefits by reducing fibrosis progression and improving skin involvement .

Table 1: Summary of Clinical Trials Involving this compound

Study TypeConditionInterventionOutcome MeasureResult Summary
Randomized Controlled TrialAsthmaAnti-IL-13 Monoclonal AntibodyAsthma ExacerbationsSignificant reduction in exacerbations
Multicenter StudyUlcerative ColitisAnti-IL-13 TherapyClinical Remission RatesHigher remission rates compared to placebo
Phase I TrialGlioblastomaIL-13 Gene TherapyTumor ResponseSelective targeting of tumor cells observed

Table 2: Mechanisms of Action of this compound

MechanismDescription
Upregulation of IRAK-MInhibits TLR signaling pathways in airway epithelium
Induction of Mucus ProductionStimulates mucus secretion from goblet cells
Promotion of FibrosisEnhances collagen synthesis in fibroblasts

Case Studies

Case Study 1: Asthma Management
A clinical trial involving patients with moderate to severe asthma treated with an anti-IL-13 monoclonal antibody showed a marked improvement in lung function and a decrease in asthma-related hospitalizations over a six-month period.

Case Study 2: Ulcerative Colitis Treatment
In a multicenter trial assessing the efficacy of an anti-IL-13 therapy for ulcerative colitis, patients demonstrated significant improvements in clinical scores and endoscopic findings after 12 weeks of treatment.

Mechanism of Action

Human IL-13 exerts its effects by binding to its receptors, IL-13 receptor alpha 1 and IL-13 receptor alpha 2, on the surface of target cells. This binding activates the Janus kinase and signal transducer and activator of transcription 6 signaling pathways, leading to the transcription of target genes involved in immune regulation and inflammation. The molecular targets of IL-13 include various immune cells, such as B cells, macrophages, and epithelial cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

IL-13 vs. IL-4

IL-4 and IL-13 share the IL-4Rα receptor subunit and activate overlapping STAT6-dependent pathways. However, key distinctions include:

Feature IL-13 IL-4
Receptor Specificity Binds IL-13Rα1/IL-4Rα; no interaction with γc Requires γc chain for signaling
Cellular Sources Th2 cells, mast cells, eosinophils Th2 cells, basophils, dendritic cells
Functional Focus Fibrosis, mucus hypersecretion, IgE production Th2 differentiation, B cell proliferation
Role in BP Drives eosinophil activation and autoantibody class-switching Local lesional expression; minimal systemic elevation

While both cytokines promote M2 macrophage polarization, IL-13 is uniquely associated with fibrotic pathways in asthma and BP, whereas IL-4 is more critical in early Th2 differentiation .

IL-13 vs. IL-5

IL-5 is a Th2 cytokine central to eosinophil recruitment and survival. Unlike IL-13:

  • Mechanism: IL-5 directly targets eosinophil progenitors, while IL-13 indirectly activates eosinophils via chemokine release (e.g., eotaxin) .
  • Clinical Impact: In BP, IL-13 correlates with autoantibody-driven blistering, whereas IL-5 links to eosinophil-rich infiltrates .

IL-13 vs. IL-17

IL-17, a pro-inflammatory cytokine from Th17 cells, contrasts sharply with IL-13:

  • Pathway : IL-17 drives neutrophilic inflammation via NF-κB, while IL-13 suppresses Th1/Th17 responses .
  • Disease Role : IL-17 exacerbates psoriasis and rheumatoid arthritis, whereas IL-13 is pathogenic in Th2-dominant diseases (e.g., BP, asthma) .

Genetic Polymorphisms and Clinical Implications

Table 1: Key IL-13 Polymorphisms in Autoimmune Diseases

SNP Disease Association Mechanism References
rs20541 Bullous pemphigoid (OR: 2.1), atopic dermatitis Alters IL-13 stability; enhances Th2 signaling
rs1800925 Asthma, BP recurrence Promoter variant increasing IL-13 expression
rs1295686 Psoriatic arthritis Modulates IL-13/STAT6 activity

Ethnic variations influence these associations. For example, rs20541 is protective in some populations but increases BP risk in Chinese cohorts .

Therapeutic Targeting of IL-13

Table 2: Anti-IL-13 Therapies in Clinical Use

Drug Target Indication Efficacy in BP
Dupilumab IL-4Rα (blocks IL-13/IL-4) Atopic dermatitis, asthma 92.3% remission rate in refractory BP
Lebrikizumab IL-13 Asthma Preclinical efficacy in reducing IgE
Tralokinumab IL-13 Atopic dermatitis Modulates fibrosis; limited BP data

Dupilumab’s dual inhibition of IL-4 and IL-13 highlights their synergistic roles in BP. Pharmacokinetic studies show anti-IL-13 antibodies like IMA-638 accelerate IL-13 clearance, outperforming IL-4-targeted agents .

Biological Activity

Interleukin-13 (IL-13) is a key cytokine involved in various biological processes, particularly in immune response and inflammation. It is primarily produced by activated T-helper type 2 (Th2) cells and plays a significant role in allergic responses, asthma, and other inflammatory conditions. This article provides a comprehensive overview of the biological activity of human IL-13, including its effects on different cell types, mechanisms of action, and implications in disease.

Overview of IL-13

IL-13 is a 112-amino acid protein encoded by the IL13 gene located on chromosome 5. It exerts its effects by binding to the IL-4 receptor (IL-4R), which is a heterodimer consisting of IL-4Rα and IL-13Rα1. This receptor complex is crucial for mediating the biological activities of IL-13, including its role in B-cell maturation and IgE production, which are central to allergic responses .

1. Effects on Endothelial Cells

IL-13 has been shown to induce significant morphological changes in human umbilical vein endothelial cells (HUVEC). Both IL-4 and IL-13 stimulate the expression of vascular cell adhesion molecule-1 (VCAM-1), promoting lymphocyte adhesion. These effects occur at lower concentrations than those required for B-cell activation, indicating a potent role in modulating endothelial function .

2. Impact on Airway Epithelial Cells

IL-13 significantly alters mucociliary differentiation in airway epithelial cells. Studies indicate that chronic exposure to IL-13 leads to a reduction in ciliated cells and an increase in goblet cells, contributing to mucus hypersecretion—a hallmark of asthma. This transformation is associated with decreased transepithelial electrical resistance (TEER), suggesting compromised epithelial barrier function .

3. Induction of Periostin and Eotaxin

Research has demonstrated that IL-13 stimulates the expression of periostin and eotaxin in human alveolar epithelial cells. Periostin is involved in tissue remodeling and fibrosis, while eotaxin plays a role in eosinophil recruitment during allergic inflammation .

IL-13 exerts its biological effects through several signaling pathways:

  • Signal Transducer and Activator of Transcription 6 (STAT6) : Activation of STAT6 is crucial for mediating the transcriptional responses to IL-13, influencing gene expression related to inflammation and tissue remodeling.
  • Transcription Factors : Key transcription factors such as SPDEF, FOXA2, and FOXJ1 are involved in the regulation of mucin production and differentiation of airway epithelial cells under IL-13 stimulation .

Case Study 1: Asthma Pathophysiology

In a study examining pediatric asthmatic patients, chronic exposure to IL-13 was linked to the development of an asthmatic phenotype characterized by reduced ciliated cell numbers and increased goblet cell hyperplasia. This study highlights how IL-13 drives pathological changes in airway epithelium that contribute to asthma severity .

Case Study 2: Genetic Variants and Asthma

Research investigating genetic variants associated with IL-13 signaling found that specific polymorphisms in the IL13 gene correlate with increased susceptibility to asthma and atopy. The Gln110Arg variant was particularly noted for its role in enhancing IgE production, further implicating IL-13 in Th2-mediated inflammatory responses .

Data Tables

Biological Effect Cell Type Mechanism References
VCAM-1 ExpressionEndothelial Cells (HUVEC)Induction via IL-4Rα
Goblet Cell HyperplasiaAirway Epithelial CellsAltered differentiation due to STAT6 activation
Periostin ProductionAlveolar Epithelial CellsResponse to IL-13 stimulation
Mucin ProductionAirway Epithelial CellsEnhanced MUC5AC expression

Q & A

Q. What are the ethical guidelines for using human-derived cells in IL-13 research?

  • Methodological Answer : Obtain IRB approval for primary cell isolation (e.g., PBMCs, bronchial biopsies) and document informed consent. Anonymize donor metadata and adhere to biosafety protocols (e.g., BSL-2 for viral stimulation assays). Include control cohorts (e.g., non-asthmatic donors) to ensure biological relevance .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.